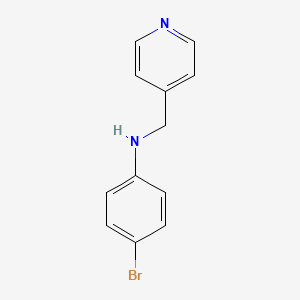
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as 2C-MTA, is a novel synthetic compound with potential therapeutic applications. It is an organic compound that belongs to the class of heterocyclic compounds and has a unique chemical structure with two nitrogen atoms. It has been used in a variety of scientific research studies due to its unique properties, such as its ability to bind to certain proteins and its ability to interact with certain receptors.
Scientific Research Applications
Chloroacetamide Derivatives in Agricultural Applications
Chloroacetamide derivatives, including compounds similar to 2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide, are primarily used in agriculture. These compounds are selective herbicides employed to control grasses and broad-leaved weeds in various crops such as cotton, brassicas, maize, and soybeans (Weisshaar & Böger, 1989). They function by inhibiting fatty acid synthesis in plants, which is crucial for their growth and development.
Environmental and Soil Interaction Studies
Research has been conducted on the environmental behavior and interaction of chloroacetamide herbicides with soil. For example, studies on acetochlor and similar compounds reveal their adsorption characteristics and mobility in soil, which are vital for assessing their environmental impact and efficacy as herbicides (Peter & Weber, 1985). Understanding how these chemicals are retained in soil or leached into water sources is critical for developing safe agricultural practices.
Metabolism and Biotransformation Studies
Chloroacetamide herbicides undergo complex metabolic processes in both human and animal models. Studies have explored the metabolic pathways and transformation products of these compounds in liver microsomes (Coleman et al., 2000). Understanding the metabolic fate of these chemicals is essential for evaluating their potential health impacts and guiding regulatory policies.
Synthesis and Chemical Modification Research
Research in synthetic chemistry has led to the development of various methods for the synthesis and chemical modification of acetamide derivatives. These methods are crucial for producing compounds with specific properties and potential applications in different industries, such as dyes and pharmaceuticals (Zhang Qun-feng, 2008).
Antimicrobial and Antifungal Agent Development
Some chloroacetamide derivatives have been studied for their antimicrobial and antifungal properties. Synthesis and evaluation of these compounds contribute to the search for new agents that can be used in medical and agricultural settings to combat bacterial and fungal infections (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-18-12-6-4-11(5-7-12)16(14(17)9-15)10-13-3-2-8-19-13/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAISFZMPYHCFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

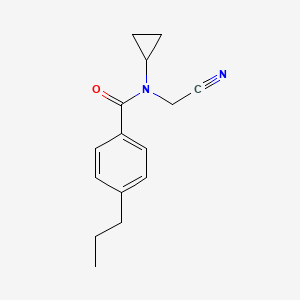
![3-(1H-pyrazol-1-ylmethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2438380.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-1H-indole-6-carboxamide](/img/structure/B2438381.png)
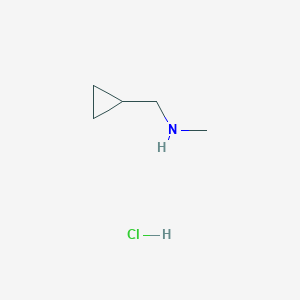
![N-[2-(4-chlorophenyl)-4-methoxyquinolin-6-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2438384.png)

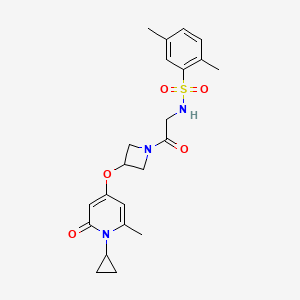
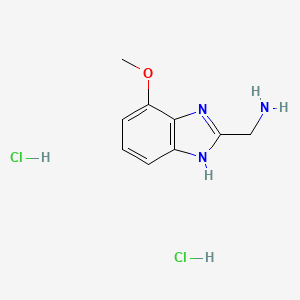
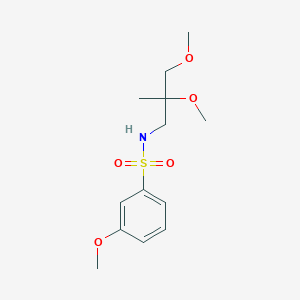
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-chlorophenethyl)oxalamide](/img/structure/B2438398.png)


